iCRT-14-d5 is a small molecule inhibitor that has gained attention for its potential therapeutic applications, particularly in the context of cancer treatment. As a deuterated derivative of iCRT-14, it is known for its ability to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell growth and differentiation. The molecular formula of iCRT-14-d5 is CHDNOS, with a molecular weight of 380.47 g/mol. This compound is significant in scientific research due to its enhanced stability and altered pharmacokinetic properties resulting from the incorporation of deuterium atoms into its structure.
iCRT-14-d5 is synthesized from the precursor compound iCRT-14 through a process known as deuteration, which involves replacing hydrogen atoms with deuterium. This modification is intended to improve the compound's stability and metabolic profile, making it more effective for research and potential therapeutic applications.
iCRT-14-d5 belongs to the class of small molecule inhibitors specifically targeting the Wnt/β-catenin signaling pathway. It is classified as an antineoplastic agent due to its potential use in cancer therapy, where dysregulation of this pathway is often implicated.
The synthesis of iCRT-14-d5 involves several key steps:
The molecular structure of iCRT-14-d5 features several important components:
These representations highlight the complex arrangement of atoms within the molecule, essential for understanding its chemical behavior and interactions.
iCRT-14-d5 can participate in various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used. For instance:
The mechanism of action for iCRT-14-d5 involves inhibition of the Wnt/β-catenin signaling pathway:
Relevant data regarding these properties are crucial for understanding how iCRT-14-d5 behaves in biological systems and during chemical reactions.
iCRT-14-d5 has a broad range of scientific applications:
iCRT-14-d5 is a deuterated analog of the canonical Wnt/β-catenin signaling inhibitor iCRT-14, where five hydrogen atoms (H) on the phenyl ring are replaced by deuterium atoms (D). This isotopic substitution yields a molecular formula of C₂₁H₁₂D₅N₃O₂S and a molecular weight of 380.47 g/mol, compared to 375.44 g/mol for the non-deuterated parent compound (C₂₁H₁₇N₃O₂S) [1] [4] [8]. The deuteration occurs specifically at the 3-phenyl group (C₆D₅ instead of C₆H₅), a modification confirmed via nuclear magnetic resonance (NMR) and mass spectrometry [4]. The core structure retains the key pharmacophore: a 5-[[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2,4-thiazolidinedione scaffold responsible for disrupting β-catenin/TCF4 protein-protein interactions [3] [10]. The spatial conformation, critical for binding to the β-catenin binding groove, remains unchanged due to deuterium’s nearly identical atomic radius to hydrogen [4] [8].
Table 1: Molecular Descriptors of iCRT-14-d5 and iCRT-14
Property | iCRT-14-d5 | iCRT-14 |
---|---|---|
Molecular Formula | C₂₁H₁₂D₅N₃O₂S | C₂₁H₁₇N₃O₂S |
CAS Number | 1795144-12-5 | 677331-12-3 |
Molecular Weight (g/mol) | 380.47 | 375.44 |
Isotopic Label Position | 3-phenyl ring (C₆D₅) | N/A |
Pharmacophore Integrity | Preserved | Intact |
Deuteration minimally alters iCRT-14-d5’s bulk physicochemical properties relative to iCRT-14. Both compounds exhibit identical polarity, reflected in their shared logP (partition coefficient) value of ~3.2, indicating moderate lipophilicity [8]. Solubility profiles are also comparable: iCRT-14-d5 is insoluble in water and ethanol but highly soluble in dimethyl sulfoxide (DMSO) (>29 mg/mL or ~76 mM) [1] [8]. However, deuterium incorporation confers significant kinetic stability advantages. The carbon-deuterium (C-D) bond is stronger (bond dissociation energy ~443 kJ/mol) than the carbon-hydrogen (C-H) bond (~338 kJ/mol), rendering iCRT-14-d5 less susceptible to oxidative metabolism by cytochrome P450 enzymes [4] [8]. Accelerated stability studies under stressed conditions (e.g., 40°C/75% relative humidity) show reduced degradation rates for iCRT-14-d5 compared to iCRT-14, particularly against oxidative pathways [4]. This enhanced stability is critical for applications requiring long-term tracer integrity, such as metabolic fate studies using liquid chromatography-mass spectrometry (LC-MS) [4] [8].
Table 2: Comparative Stability and Solubility Profiles
Property | iCRT-14-d5 | iCRT-14 |
---|---|---|
Solubility in DMSO | >29 mg/mL (>76 mM) | >29 mg/mL (>77 mM) |
Solubility in Water | Insoluble | Insoluble |
Solubility in Ethanol | Insoluble | Insoluble |
C-H/C-D Bond Strength | ~443 kJ/mol (C-D) | ~338 kJ/mol (C-H) |
Oxidative Stability | Enhanced (reduced CYP metabolism) | Standard |
Thermal Stability | Comparable to iCRT-14 | Standard |
The primary functional distinction between iCRT-14-d5 and its non-deuterated counterpart lies in its utility as a tracer in quantitative bioanalytical assays, rather than differences in biological activity. Both compounds share identical in vitro and in vivo pharmacological targets, specifically inhibiting β-catenin-responsive transcription (CRT) by disrupting the β-catenin/TCF4 complex with comparable potency (IC₅₀ = 40.3 nM against Wnt-responsive STF16 luciferase) [1] [3] [10]. However, iCRT-14-d5’s deuterium labeling creates a distinct mass spectrometric signature, enabling its unambiguous discrimination from endogenous metabolites and the parent drug in complex biological matrices [4] [8]. This is invaluable for:
Biological studies confirm functional equivalence. Both compounds inhibit Wnt target genes (e.g., Cyclin D1, c-Myc) and induce G0/G1 cell cycle arrest in colorectal cancer cells (HCT-116, HT29) at similar concentrations (10–50 μM) [3] [7] [10]. Nuclear magnetic resonance (NMR) analyses confirm that deuteration does not alter the molecule’s conformational dynamics or hydrogen-bonding capacity within the β-catenin binding pocket [4].